molecular formula C7H8BrF3N4O B2880236 2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide CAS No. 1004644-67-0

2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B2880236
CAS No.: 1004644-67-0
M. Wt: 301.067
InChI Key: LLRHJYJWEYIYIW-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide (CAS 1004644-67-0) is a high-value chemical building block specifically designed for research applications. With a molecular formula of C7H8BrF3N4O and a molecular weight of 301.06 g/mol, this compound serves as a versatile small molecule scaffold in drug discovery and medicinal chemistry . Its structure features a bromo-methyl-trifluoromethyl substituted pyrazole core, offering multiple sites for synthetic elaboration, while the reactive acetohydrazide functional group makes it a key precursor for synthesizing diverse heterocyclic libraries and novel chemical entities . This product is offered with a typical purity of 95% or higher and is intended for use in early-stage discovery research . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers assume responsibility for determining product suitability and purity for their specific applications. Handle with appropriate precautions; consult the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3N4O/c1-3-5(8)6(7(9,10)11)14-15(3)2-4(16)13-12/h2,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRHJYJWEYIYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.

The molecular formula of this compound is C8H8BrF3N2O, with a molecular weight of 301.06 g/mol. Its structure includes a pyrazole ring, which is known for conferring significant biological activity to its derivatives.

PropertyValue
Chemical FormulaC8H8BrF3N2O
Molecular Weight301.06 g/mol
IUPAC NameThis compound
CAS Number1004644-67-0
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Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), lung cancer, and colorectal cancer cells. For instance, the combination of certain pyrazole derivatives with doxorubicin has shown a significant synergistic effect in enhancing cytotoxicity against breast cancer cells .

Case Study:
A study investigated the effects of various pyrazole derivatives on MDA-MB-231 cells, revealing that those with bromine and chlorine substituents exhibited higher cytotoxicity. The combination treatment resulted in increased apoptosis and cell death, indicating a promising avenue for developing new cancer therapies .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases. The exact mechanisms often involve the modulation of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has been documented in several studies. For example, certain synthesized pyrazole carboxamides demonstrated notable antifungal activity against various pathogens. This suggests that this compound may also possess similar properties, warranting further investigation into its spectrum of antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives are significantly influenced by their structural components. Substituents on the pyrazole ring can enhance or diminish activity against specific biological targets. For example, the presence of halogen atoms (like bromine or chlorine) has been correlated with increased potency in anticancer assays .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural analogs and their substituent differences:

Compound Name Position 4 Position 5 Position 3 Molecular Weight (g/mol) CAS Number
2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide (Target) Br CH₃ CF₃ 287.03 299405-26-8
2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide Cl CH₃ CF₃ 242.65 Not Provided
2-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide Cl Cyclopropyl CF₃ 282.65 BBL038542
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide H Cyclopropyl CF₃ 248.22 1001518-93-9
2-{3-Hydroxy-4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy}acetohydrazide Br (on phenyl) -OCH₃ (on phenyl) CF₃ 478.35 879464-60-5

Key Observations :

  • Halogen Impact : The bromo-substituted target compound (287.03 g/mol) has a higher molecular weight than its chloro analog (242.65 g/mol) due to bromine’s larger atomic mass .

Research and Application Trends

  • Medicinal Chemistry : Trifluoromethyl groups improve pharmacokinetic profiles by resisting oxidative metabolism, making these compounds candidates for kinase inhibitors or antimicrobial agents .
  • Agrochemicals : Bromo and chloro substituents enhance pesticidal activity, as seen in pyrazole-based herbicides .

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